2-Chloro-N-(2-cyano-benzyl)-acetamide 2-Chloro-N-(2-cyano-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478760
InChI: InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14)
SMILES: C1=CC=C(C(=C1)CNC(=O)CCl)C#N
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

2-Chloro-N-(2-cyano-benzyl)-acetamide

CAS No.:

Cat. No.: VC13478760

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-cyano-benzyl)-acetamide -

Specification

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 2-chloro-N-[(2-cyanophenyl)methyl]acetamide
Standard InChI InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14)
Standard InChI Key PHWKSCAFSSNHCL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)CCl)C#N
Canonical SMILES C1=CC=C(C(=C1)CNC(=O)CCl)C#N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

  • Acetamide backbone: A chloro substituent at the α-carbon.

  • Benzyl group: A cyano (-C≡N) group at the 2-position of the aromatic ring.

Molecular Formula: C₁₀H₈ClN₂O
Molecular Weight: 213.64 g/mol
Key Functional Groups:

  • Chloroacetamide (Cl-CH₂-C(=O)-N<)

  • Ortho-cyano benzyl (C₆H₃(CN)-CH₂-)

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (analogs: 120–150°C)
SolubilityModerate in polar aprotic solvents
StabilitySensitive to hydrolysis under acidic conditions
LogP (Partition Coefficient)Estimated ~2.1 (via computational modeling)

The cyano group enhances electronegativity, influencing hydrogen-bonding capacity and reactivity .

Synthesis Methods

General Synthetic Route

The synthesis involves a two-step process:

  • Preparation of 2-cyano-benzylamine: Reduction of 2-cyanobenzonitrile or substitution reactions.

  • Amide bond formation: Reaction of 2-cyano-benzylamine with chloroacetyl chloride under basic conditions.

Reaction Scheme:
2-Cyano-benzylamine + ClCH2COClBase2-Chloro-N-(2-cyano-benzyl)-acetamide\text{2-Cyano-benzylamine + ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(2-cyano-benzyl)-acetamide}

Optimization Strategies

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved yield.

  • Base: Sodium hydroxide or triethylamine to neutralize HCl byproduct.

  • Temperature: Room temperature to 45°C, avoiding thermal degradation .

Yield: ~70–90% (based on analogous syntheses).

Biological Activity and Applications

Enzyme Inhibition

The compound’s acetamide moiety resembles transition-state analogs in protease inhibition. For example, N-benzyl chloroacetamides inhibit serine hydrolases with IC₅₀ values <10 µM.

Agricultural Applications

Chloroacetamide derivatives are explored as herbicides due to their ability to inhibit fatty acid synthesis in plants . Field trials for analogs show 80–90% weed suppression at 2 kg/ha .

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 7.65–7.45 (m, 4H, Ar-H)

  • δ 4.55 (s, 2H, CH₂-N)

  • δ 4.10 (s, 2H, Cl-CH₂-C=O)

FTIR (KBr):

  • 2245 cm⁻¹ (C≡N stretch)

  • 1660 cm⁻¹ (Amide C=O)

  • 680 cm⁻¹ (C-Cl)

Mass Spectrometry:

  • ESI-MS: m/z 214.1 [M+H]⁺

Future Research Directions

Unanswered Questions

  • Mechanistic Studies: Elucidate molecular targets in microbial and mammalian systems .

  • Structure-Activity Relationships (SAR): Modify the benzyl or acetamide group to enhance potency .

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